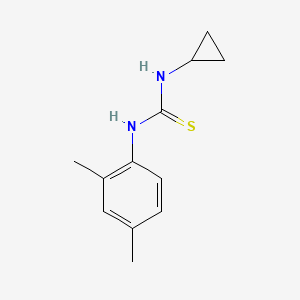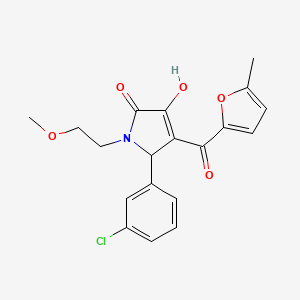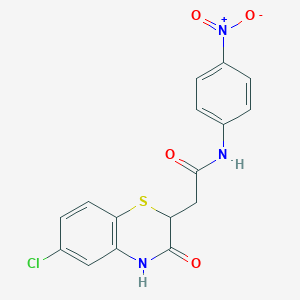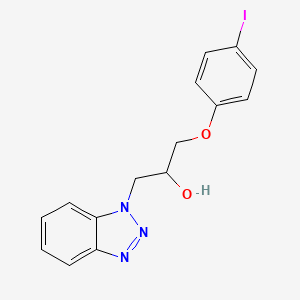![molecular formula C14H21N3S B3986209 N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea](/img/structure/B3986209.png)
N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea
Descripción general
Descripción
N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I transcription. CX-5461 has been shown to have potent anti-tumor activity in preclinical models, making it an attractive candidate for cancer therapy.
Mecanismo De Acción
N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea selectively inhibits RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA) in the nucleolus. In cancer cells, the nucleolus is often overactive, leading to increased production of rRNA and protein synthesis. By inhibiting RNA polymerase I transcription, this compound disrupts protein synthesis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models, with minimal toxicity to normal cells. In addition to inducing DNA damage and cell death in cancer cells, this compound has been shown to inhibit tumor growth and metastasis in animal models. This compound has also been shown to sensitize cancer cells to other anti-cancer agents, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea in lab experiments are its potent anti-tumor activity and its ability to selectively target cancer cells with an overactive nucleolus. This compound has also been shown to sensitize cancer cells to other anti-cancer agents, making it a promising candidate for combination therapy. The limitations of using this compound in lab experiments are its limited solubility in water and its potential to induce DNA damage in normal cells.
Direcciones Futuras
There are several future directions for the research and development of N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea. One direction is to investigate the potential of this compound in combination therapy with other anti-cancer agents, such as chemotherapy and radiation therapy. Another direction is to develop more potent and selective inhibitors of RNA polymerase I transcription. Finally, the clinical development of this compound for the treatment of cancer is an important future direction, as it has shown promising results in preclinical models.
Aplicaciones Científicas De Investigación
N-cyclohexyl-N'-[2-(2-pyridinyl)ethyl]thiourea has been extensively studied for its anti-tumor activity in preclinical models. It has been shown to selectively target cancer cells that have an overactive nucleolus, which is a characteristic of many types of cancer. This compound has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. In addition, this compound has been shown to sensitize cancer cells to other anti-cancer agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
1-cyclohexyl-3-(2-pyridin-2-ylethyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S/c18-14(17-13-7-2-1-3-8-13)16-11-9-12-6-4-5-10-15-12/h4-6,10,13H,1-3,7-9,11H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOPNPFSHHDTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-chloro-N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B3986139.png)


![methyl N-[4-(1-pyrrolidinylsulfonyl)benzoyl]alaninate](/img/structure/B3986159.png)
![{4-[2-(allylamino)benzoyl]morpholin-3-yl}acetic acid](/img/structure/B3986165.png)
![2-methylphenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3986183.png)
![2-{4-[2-(4-biphenylyl)-2-oxoethoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3986189.png)
![2-{[(2-fluoro-5-methylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3986196.png)

![N-{4-[(2-chloro-4,5-difluorobenzoyl)amino]phenyl}-1-adamantanecarboxamide](/img/structure/B3986219.png)
![10-(3-methoxyphenyl)-7,7-dimethyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B3986223.png)
![1-(4-{2-hydroxy-3-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]propoxy}phenyl)ethanone](/img/structure/B3986229.png)
